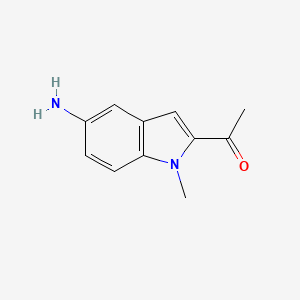

1-(5-Amino-1-methyl-1H-indol-2-yl)ethanone

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H12N2O |

|---|---|

Peso molecular |

188.23 g/mol |

Nombre IUPAC |

1-(5-amino-1-methylindol-2-yl)ethanone |

InChI |

InChI=1S/C11H12N2O/c1-7(14)11-6-8-5-9(12)3-4-10(8)13(11)2/h3-6H,12H2,1-2H3 |

Clave InChI |

QNEDDDPIYKYABS-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=CC2=C(N1C)C=CC(=C2)N |

Origen del producto |

United States |

Technical Synthesis Guide: 1-(5-Amino-1-methyl-1H-indol-2-yl)ethanone

This guide details the synthesis of 1-(5-Amino-1-methyl-1H-indol-2-yl)ethanone , a functionalized indole intermediate critical in the development of kinase inhibitors and GPCR ligands.

The synthesis addresses two primary chemoselectivity challenges:

-

Regiocontrol: Installing the acetyl group specifically at the C2 position, which is electronically disfavored compared to C3 in standard electrophilic substitutions.

-

Functional Group Compatibility: Preserving the C2-acetyl moiety during the reduction of the C5-nitro group.

Retrosynthetic Analysis & Strategy

The most robust route circumvents the poor C2-selectivity of direct indole acylation by utilizing a Fischer Indole Synthesis to establish the C2-carboxylate early. This ester serves as a masked ketone. The pathway follows a "Build-Methylate-Transform-Reduce" logic:

-

Indole Construction: Fischer cyclization of 4-nitrophenylhydrazine and ethyl pyruvate.

-

N-Methylation: Installation of the N-methyl group on the electron-deficient indole.

-

C2-Functionalization: Conversion of the C2-ester to a methyl ketone via a Stille cross-coupling (high fidelity) or Weinreb amide intermediate.

-

Chemoselective Reduction: Reducing the nitro group to an amine without affecting the carbonyl.

Synthetic Pathway Diagram

Caption: Four-stage synthetic workflow from commercial precursors to the target amino-ketone.

Detailed Experimental Protocols

Step 1: Fischer Indole Cyclization

Objective: Construct the indole core with the C5-nitro and C2-ester handles.

-

Reagents: 4-Nitrophenylhydrazine hydrochloride (1.0 eq), Ethyl pyruvate (1.1 eq), Polyphosphoric acid (PPA), Ethanol.

-

Mechanism: Acid-catalyzed condensation followed by [3,3]-sigmatropic rearrangement.

Protocol:

-

Hydrazone Formation: Suspend 4-nitrophenylhydrazine HCl (50 mmol) in Ethanol (150 mL). Add Ethyl pyruvate (55 mmol) dropwise. Reflux for 2 hours. Cool to 0°C; filter the yellow hydrazone precipitate.

-

Cyclization: Mix the dried hydrazone with PPA (10 g/g hydrazone) in a mechanical reactor. Heat to 110°C for 3 hours. The mixture will darken significantly.

-

Workup: Pour the hot syrup onto crushed ice (500 g) with vigorous stirring. The crude indole precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol.

-

Yield Target: 65-75%

-

Checkpoint: ^1H NMR should show the absence of the N-H hydrazone proton and appearance of the indole N-H (broad singlet, ~12 ppm).

Step 2: N-Methylation

Objective: Install the N-methyl group. The C2-ester and C5-nitro groups make the N-H proton relatively acidic (pKa ~14), allowing the use of mild carbonate bases.

-

Reagents: Ethyl 5-nitroindole-2-carboxylate, Methyl Iodide (MeI), K₂CO₃, DMF.

Protocol:

-

Dissolve the indole (20 mmol) in anhydrous DMF (60 mL).

-

Add K₂CO₃ (40 mmol, 2.0 eq) and stir for 15 minutes at RT.

-

Add MeI (30 mmol, 1.5 eq) dropwise. (Caution: MeI is volatile and toxic).

-

Stir at 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

-

Workup: Pour into water (300 mL). The product usually precipitates. If oil forms, extract with EtOAc.

-

Yield Target: >90%

Step 3: Transformation of Ester to Methyl Ketone

Objective: Convert the C2-ester to an acetyl group.

-

Rationale: Direct Grignard addition to the ester is risky due to the nitro group. A Stille Coupling via the acid chloride is preferred for chemoselectivity.

Sub-step 3a: Hydrolysis

-

Treat the ester with LiOH (3 eq) in THF/Water (3:1) at 60°C for 2 hours.

-

Acidify with 1M HCl to pH 2. Filter the carboxylic acid precipitate.

Sub-step 3b: Stille Cross-Coupling

-

Acid Chloride Formation: Reflux the dry acid (10 mmol) in Thionyl Chloride (SOCl₂, 5 mL) for 2 hours. Evaporate excess SOCl₂ to dryness under vacuum.

-

Coupling: Dissolve the crude acid chloride in anhydrous Toluene (30 mL).

-

Add Tetramethyltin (Me₄Sn, 1.1 eq) and Pd(PPh₃)₄ (0.05 eq).

-

Heat to reflux (110°C) under Argon for 12 hours.

-

Workup: Cool, filter through Celite, and concentrate. Purify via flash chromatography (SiO₂, Hexane/EtOAc).

-

Alternative (Non-Toxic): Convert Acid -> Weinreb Amide -> React with MeMgBr (requires -78°C and excess reagent to protect Nitro, less reliable than Stille).

Step 4: Chemoselective Nitro Reduction

Objective: Reduce -NO₂ to -NH₂ without reducing the C=O (ketone) to an alcohol.

-

Reagent Choice: Iron (Fe) powder with Ammonium Chloride (NH₄Cl) is superior to catalytic hydrogenation (H₂/Pd-C), which poses a high risk of reducing the benzylic ketone.

Protocol:

-

Dissolve 1-(1-Methyl-5-nitro-1H-indol-2-yl)ethanone (5 mmol) in Ethanol/Water (4:1, 50 mL).

-

Add NH₄Cl (50 mmol, 10 eq) and Iron powder (25 mmol, 5 eq, 325 mesh).

-

Heat to reflux (80°C) with vigorous stirring for 2-4 hours.

-

Monitoring: TLC should show a fluorescent blue spot (amine) replacing the UV-active nitro spot.

-

Workup: Filter hot through a Celite pad to remove iron oxides. Wash with hot ethanol.

-

Concentrate the filtrate. Dissolve residue in EtOAc, wash with water, dry over Na₂SO₄.

-

Final Purification: Recrystallization from Ethanol/Hexane.

Quantitative Data Summary

| Parameter | Step 1 (Fischer) | Step 2 (Methylation) | Step 3 (Stille) | Step 4 (Reduction) |

| Reagents | 4-NO₂-Ph-NHNH₂, Et-Pyruvate | MeI, K₂CO₃ | SOCl₂, Me₄Sn, Pd cat. | Fe, NH₄Cl |

| Solvent | EtOH / PPA | DMF | Toluene | EtOH / H₂O |

| Temp (°C) | 110 (Cyclization) | 60 | 110 | 80 |

| Typical Yield | 70% | 92% | 75-80% | 85% |

| Key Risk | Exotherm (PPA) | Toxicity (MeI) | Toxicity (Tin) | Over-reduction |

Troubleshooting & Critical Quality Attributes (CQA)

CQA 1: Regio-Isomer Purity

-

Risk: In Step 1, hydrazone formation must be complete before adding PPA. Incomplete reaction can lead to uncyclized impurities.

-

Validation: ^1H NMR of Intermediate 1 must show a doublet at ~7.5 ppm (C3-H) and no singlet at ~6.5 ppm (which would indicate a different substitution pattern).

CQA 2: Nitro vs. Ketone Integrity

-

Risk: During Step 4, if H₂/Pd-C is used, the ketone (C=O) may reduce to the alcohol (CH-OH).

-

Diagnostic: In the final product NMR, the methyl ketone signal should appear as a sharp singlet at ~2.6 ppm . If reduced, a multiplet at ~5.0 ppm (CH-OH) and a doublet at ~1.5 ppm (CH₃-CH) will appear.

-

Correction: Use Fe/NH₄Cl or SnCl₂/HCl strictly. Avoid hydride reducing agents (NaBH₄, LiAlH₄).

CQA 3: Tin Removal (Step 3)

-

Risk: Residual organotin species are toxic and interfere with biological assays.

-

Remediation: Wash the organic layer of Step 3 with 10% KF (aq) solution. This precipitates insoluble Me₃SnF, which can be filtered off.

References

-

Fischer Indole Synthesis of Nitroindoles

-

Reaction of ethyl pyruvate with 4-nitrophenylhydrazine.[1]

- Source: Journal of Organic Chemistry, "Synthesis of 5-substituted indole-2-carboxyl

-

-

Stille Coupling on Acid Chlorides

- Palladium-catalyzed coupling of organotin reagents with acid chlorides.

- Source: Milstein, D., & Stille, J. K. (1978). Journal of the American Chemical Society.

-

Selective Nitro Reduction (Fe/NH4Cl)

- Chemoselective reduction of nitroarenes in the presence of carbonyls.

-

Source: Ram, S., & Ehrenkaufer, R. E. (1984).[2] Tetrahedron Letters.

-

General Indole Functionalization

- Sundberg, R. J. (1996). Indoles (Best Synthetic Methods).

Sources

The Synthetic and Pharmacological Architecture of Amino-Indolyl-Ethanone Scaffolds

Executive Summary

The amino-methyl-indolyl-ethanone scaffold—specifically defined as 2-amino-1-(1H-indol-3-yl)ethanone and its substituted derivatives—represents a "privileged structure" in medicinal chemistry. Merging the electronic richness of the indole heterocycle with the reactive versatility of an

This technical guide dissects the chemical properties, synthetic pathways, and pharmacological utility of these derivatives, moving beyond basic characterization to provide actionable insights for drug development professionals.

Molecular Architecture & Reactivity

The core structure consists of an indole ring functionalized at the C3 position with an ethanone (acetyl) group, which is further substituted at the

Electronic Push-Pull System

-

Indole Nucleus: The nitrogen lone pair at N1 donates electron density into the ring, making C3 highly nucleophilic. This makes the indole ring susceptible to electrophilic aromatic substitution, which is the primary method for introducing the ethanone chain.

-

Ethanone Bridge: The carbonyl group at C3 acts as an electron-withdrawing group (EWG), stabilizing the molecule but also deactivating the ring toward further electrophilic attack. This balance is crucial for preventing over-substitution.

- -Amino Motif: The amine group introduces basicity (pKa ~8-9) and hydrogen-bond accepting capability. In physiological conditions, this nitrogen is often protonated, improving water solubility and allowing ionic interactions with receptor residues (e.g., Aspartate residues in GPCRs).

Stability Considerations

-

Oxidative Dimerization: Free base 3-aminoindoles are prone to oxidative dimerization.[1] However, the presence of the carbonyl group in indolyl-ethanones stabilizes the molecule by withdrawing electron density, reducing the susceptibility of the C2 position to oxidative coupling.

-

Mannich Base Instability: If the amino group is attached via a methylene bridge without the carbonyl (i.e., gramine derivatives), the molecule is liable to undergo retro-Mannich reactions. The ethanone linker prevents this, providing a robust scaffold for oral bioavailability.

Synthetic Methodologies

The synthesis of amino-indolyl-ethanone derivatives typically proceeds via a Friedel-Crafts Acylation followed by Nucleophilic Substitution .

The "One-Pot" Chloroacetylation (Preferred Route)

Direct acylation of indole with chloroacetyl chloride is the most efficient route to the key intermediate: 3-(2-chloroacetyl)indole (3-CAI) .

-

Reagents: Chloroacetyl chloride, Pyridine (or

as Lewis acid). -

Solvent: Dioxane or DCM.

-

Mechanism: The indole C3 attacks the acyl chloride. The resulting 3-chloroacetylindole precipitates, often in high purity.

Amination (The Warhead Installation)

The chloride in 3-CAI is a potent electrophile. Reaction with secondary amines (e.g., dimethylamine, piperidine, morpholine) yields the final amino-ketone.

-

Critical Control Point: This reaction must be performed in aprotic polar solvents (DMF or Acetonitrile) with a base (

) to scavenge the HCl byproduct. Protic solvents can lead to solvolysis of the chloride.

Visualization of Synthetic Logic

Figure 1: Step-wise synthetic pathway transforming the indole core into the bioactive amino-ethanone scaffold via the 3-CAI intermediate.

Physicochemical Profiling

Understanding the physical behavior of these derivatives is essential for formulation.[1]

| Property | Value / Characteristic | Implication for Drug Design |

| LogP (Lipophilicity) | 2.5 – 3.8 (varies with amine R-group) | Optimal for CNS penetration (Blood-Brain Barrier crossing). |

| pKa (Amine) | 8.2 – 9.1 | Predominantly ionized at physiological pH (7.4), enhancing solubility. |

| Solubility (Free Base) | Low (< 0.1 mg/mL in water) | Requires conversion to HCl or Tartrate salt for bioavailability. |

| UV | ~244 nm, ~300 nm | Distinctive indole absorption; useful for HPLC detection. |

| H-Bond Donors | 1 (Indole NH) | Critical for binding to receptor pockets (e.g., Serine residues). |

Pharmacological Applications

The amino-methyl-indolyl-ethanone scaffold is not merely a linker; it is a pharmacophore.

Akt Pathway Inhibition (Oncology)

The intermediate 3-chloroacetylindole (3-CAI) and its derivatives have been identified as specific, allosteric inhibitors of Akt1 and Akt2 kinases .

-

Mechanism: Unlike ATP-competitive inhibitors, 3-CAI binds to the pleckstrin homology (PH) domain interface, preventing membrane translocation of Akt.

-

Efficacy: Induces apoptosis in HCT116 colon cancer cells with greater potency than Indole-3-carbinol (I3C).

Antiviral Activity

Derivatives substituted with bulky amines (e.g., N-phenylpiperazine) at the ethanone tail show activity against Hepatitis C Virus (HCV) and HIV-1 . The indole moiety intercalates with viral RNA/DNA or binds to reverse transcriptase allosteric sites.

Signaling Pathway Diagram

Figure 2: Mechanism of Action. The scaffold allosterically inhibits Akt activation, preventing downstream proliferation signaling.

Experimental Protocol: Synthesis of 2-(Dimethylamino)-1-(1H-indol-3-yl)ethan-1-one

Objective: Synthesize a high-purity amino-ketone derivative for biological screening.

Phase 1: Synthesis of 3-Chloroacetylindole (3-CAI)

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and dropping funnel. Flush with nitrogen.[2]

-

Reagents: Dissolve Indole (1.17 g, 10 mmol) and Pyridine (0.9 mL, 11 mmol) in anhydrous 1,4-Dioxane (20 mL).

-

Addition: Cool the solution to 0°C. Add Chloroacetyl chloride (1.24 g, 11 mmol) dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. A white/yellow precipitate will form.

-

Workup: Pour the mixture into ice-cold water (100 mL). Filter the precipitate, wash with water (3x 20 mL), and recrystallize from Methanol.

-

Yield: ~80-90%.

-

Validation: 1H NMR (DMSO-d6) δ 4.8 (s, 2H, CH2-Cl), 8.2 (s, 1H, Indole C2-H).

-

Phase 2: Amination to Final Product

-

Setup: In a 50 mL RBF, dissolve 3-CAI (1.93 g, 10 mmol) in DMF (15 mL).

-

Reagents: Add Dimethylamine (40% aq. solution, 2.0 mL, 15 mmol) and Potassium Carbonate (1.5 g, excess).

-

Reaction: Stir at RT for 4 hours. Monitor by TLC (5% MeOH in DCM).

-

Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (3x 30 mL). Wash organic layer with brine, dry over

, and concentrate in vacuo. -

Purification: Convert to HCl salt by adding 1M HCl in ether for long-term stability.

References

-

Kim, D. J., et al. (2011). "(3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor, suppresses colon cancer growth in vitro and in vivo."[3] Cancer Prevention Research.[3][4]

-

Al-Zaydi, K. M., & Borik, R. M. (2019). "Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents." Journal of Drug Delivery and Therapeutics.

-

Cayman Chemical. "3-Chloroacetyl Indole Product Information & Biological Activity." Cayman Chemical Technical Data.

-

BenchChem. "3-Aminoindole Hydrochloride: A Technical Guide to Solubility and Stability." BenchChem Technical Guides.

-

Bredenkamp, M. W., et al. (2023). "Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry." Molecules.

Sources

Spectroscopic Characterization of Novel Aminoindole Scaffolds: A Multi-Modal Technical Guide

Executive Summary: The Aminoindole Motif in Drug Discovery

The aminoindole scaffold—specifically 5-aminoindole and its isomers—represents a privileged structure in modern medicinal chemistry. It serves as a critical pharmacophore in kinase inhibitors (e.g., targeting GSK-3

Characterizing novel derivatives of this scaffold presents unique challenges due to the electron-rich nature of the indole ring, the propensity for tautomerism, and the sensitivity of the amino group to oxidation. This guide provides a rigorous, self-validating workflow for the structural elucidation of novel aminoindole compounds, moving beyond basic identification to deep electronic and conformational profiling.

Strategic Characterization Workflow

To ensure scientific integrity, characterization must follow a logic-gated process. We do not simply "run spectra"; we interrogate the molecule.

Core Directive: The "Triangulation" Protocol

-

Mass Spectrometry (MS): Establishes the molecular formula and fragmentation fingerprint.

-

NMR Spectroscopy: Defines the carbon-nitrogen skeleton and regiochemistry.

-

Electronic/Vibrational Spectroscopy (UV/IR): Probes the electronic environment and hydrogen-bonding potential.

Figure 1: Logic-gated workflow for the isolation and characterization of novel aminoindoles. Note the dependency of 2D NMR on the complexity of the substitution pattern.

High-Resolution Mass Spectrometry (HRMS) & Fragmentation

Before NMR, MS provides the first "fingerprint" of the novel compound. Aminoindoles exhibit characteristic fragmentation pathways that serve as diagnostic markers.

Fragmentation Mechanics

Indoles typically undergo ring expansion to form quinolinium ions or lose neutral fragments like HCN. For aminoindoles, the amino group directs specific cleavages.

-

Primary Pathway: Radical cation formation (

) followed by loss of HCN (27 Da) or H -

Diagnostic Ion: The formation of the

105 ion (or substituted variant) often indicates the integrity of the benzene ring after pyrrole fragmentation.

Figure 2: Primary fragmentation pathway for aminoindole derivatives in Electron Impact (EI) or CID MS/MS.

Expert Insight: In ESI-MS (positive mode), aminoindoles protonate readily at the amino group (

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

NMR is the definitive tool for structural proof. For aminoindoles, the electron-rich nature of the ring system causes significant shielding effects.

Solvent Selection

-

DMSO-d

: The gold standard. It dissolves polar aminoindoles and slows proton exchange, allowing observation of the labile Indole-NH (H1) and Amino-NH -

Methanol-d

: Avoid for primary characterization as it exchanges all labile protons (NH), erasing critical structural information.

Diagnostic 1H NMR Signatures (5-Aminoindole Model)

The 5-aminoindole core presents a specific coupling pattern.

| Proton Position | Multiplicity | Chemical Shift ( | Coupling Constant ( | Structural Logic |

| H-1 (Indole NH) | Broad Singlet | 10.6 - 11.0 | - | Highly sensitive to H-bonding and solvent. |

| H-2 | Triplet/Multiplet | 7.10 - 7.15 | Characteristic pyrrole proton. | |

| H-3 | Triplet/Multiplet | 6.10 - 6.15 | Upfield due to electron density from N1. | |

| H-4 | Doublet (meta) | 6.65 - 6.70 | Ortho to amino group; shielded. | |

| H-6 | Doublet of Doublets | 6.45 - 6.50 | Coupling to H7 (ortho) and H4 (meta). | |

| H-7 | Doublet | 7.05 - 7.10 | Deshielded relative to H6. | |

| -NH | Broad Singlet | 4.30 - 4.50 | - | Disappears on D |

Data grounded in standard DMSO-d

Advanced 2D Techniques for Novel Substituents

When characterizing a novel derivative (e.g., substitution at C3 or N1):

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Critical for determining regiochemistry.

-

Scenario: You alkylated the 5-amino group. Is it mono- or di-alkylated?

-

Check: NOE correlation between the new alkyl protons and H-4/H-6.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): Connects protons to quaternary carbons.

-

Scenario: Substitution at C3.

-

Check: Loss of H-3 signal; new substituent protons showing HMBC correlation to C2 and C3a (bridgehead).

-

Electronic & Vibrational Spectroscopy[2][3]

These methods are often underutilized but provide critical data on the compound's behavior in biological environments.

UV-Vis and Fluorescence (Solvatochromism)

Aminoindoles are fluorescent probes. Their emission is highly sensitive to the polarity of the environment (Solvatochromism), making them useful for binding site studies.

-

Ground State (Absorption): Typically shows bands at ~270 nm and ~290 nm (

). -

Excited State (Emission):

-

Non-polar (Hexane): Emission ~310-330 nm (Structured).

-

Polar (Water/Methanol): Red-shifted to ~350-400 nm (Broad, structureless).

-

Mechanism:[1][2] The excited state has a larger dipole moment than the ground state.[3] Polar solvents stabilize the excited state, lowering the energy gap (red shift) [3, 4].

-

Protocol: Measure spectra in Dioxane (low polarity) vs. DMSO (high polarity) to calculate the Stokes Shift . A large shift indicates significant Charge Transfer (CT) character, desirable for biological probes.

FT-IR Spectroscopy

Used primarily to assess the hydrogen bonding state of the amino and indole N-H groups.

-

Free N-H: Sharp band > 3400 cm

. -

H-Bonded N-H: Broad band ~3200-3300 cm

. -

C=C Ring Stretch: ~1580 cm

and 1450 cm

References

-

NIST Chemistry WebBook. 5-Aminoindole Spectral Data. National Institute of Standards and Technology. [Link]

-

Lartia, R., et al. Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes. Organic Letters/SyncSci. [Link]

-

Ohrn, A., & Karlström, G. Simulations of the absorption and fluorescence of indole in aqueous solution.[1] Journal of Physical Chemistry A, 2007.[1] [Link]

-

Morales-Ríos, M. S., et al. 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry.[4][5][6] [Link]

Sources

- 1. Simulations of the absorption and fluorescence of indole in aqueous solution and at a nonpolar/polar interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. eurjchem.com [eurjchem.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 6. A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Fischer indole synthesis for substituted aminoindoles.

An In-Depth Technical Guide to the Fischer Indole Synthesis of Substituted Aminoindoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. Among its derivatives, substituted aminoindoles are of particular interest due to their diverse biological activities. The Fischer indole synthesis, a robust and venerable reaction discovered in 1883, remains a primary tool for constructing the indole framework.[1][2] This guide provides a detailed exploration of the application of the Fischer synthesis for preparing substituted aminoindoles. It delves into the mechanistic nuances dictated by the position of the amino substituent, outlines strategic considerations for precursor selection and protecting group strategy, compares catalyst systems, and provides a practical experimental protocol. Critically, this guide addresses the well-documented challenges and side reactions encountered, offering field-proven insights to navigate the complexities of synthesizing these valuable compounds.

The Enduring Relevance of Aminoindoles

The indole ring system is a cornerstone of modern drug discovery, with its derivatives showing therapeutic potential against a wide range of diseases, including cancer, inflammation, and microbial infections. Amino-functionalized indoles, in particular, serve as versatile synthetic intermediates and pharmacophores. The primary amine can act as a hydrogen bond donor and acceptor, or as a synthetic handle for further elaboration, allowing for the fine-tuning of a molecule's physicochemical properties and biological target affinity. Consequently, reliable and scalable methods for their synthesis are of paramount importance to the drug development pipeline.

The Core Mechanism: A Deeper Look

The Fischer indole synthesis is an acid-catalyzed reaction that transforms an arylhydrazine and an aldehyde or ketone into an indole.[1] The generally accepted mechanism involves several key steps, each of which can be influenced by the presence of an amino substituent.[3][4][5]

-

Hydrazone Formation: The reaction begins with the condensation of the arylhydrazine and the carbonyl compound to form an arylhydrazone.[3]

-

Tautomerization: The hydrazone tautomerizes to the more reactive ene-hydrazine intermediate.

-

The Decisive[1][1]-Sigmatropic Rearrangement: Following protonation by the acid catalyst, the ene-hydrazine undergoes the key bond-forming event: a[1][1]-sigmatropic rearrangement. This step breaks the weak N-N bond and forms a new C-C bond, disrupting the aromaticity of the benzene ring.[6]

-

Rearomatization & Cyclization: The resulting di-imine intermediate rapidly rearomatizes. The newly formed aniline-type nitrogen then attacks the imine carbon in an intramolecular cyclization to form a five-membered ring.

-

Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions yields the stable, aromatic indole ring.[1]

Strategic Imperatives for Aminoindole Synthesis

The success or failure of synthesizing an aminoindole via the Fischer method is critically dependent on the location of the amino group.

Case 1: Amino Group on the Arylhydrazine Moiety (Synthesizing 4-, 5-, 6-, or 7-Aminoindoles)

Placing the amino group on the starting arylhydrazine is the most viable strategy. In this position, the amino group functions as an electron-donating group (EDG), which increases the electron density of the aromatic ring. This electronic push facilitates the crucial[1][1]-sigmatropic rearrangement, often leading to higher yields or allowing for milder reaction conditions compared to unsubstituted analogs.[7]

However, the basicity of the amino group presents a practical challenge: it can be protonated by the acid catalyst, rendering it an electron-withdrawing ammonium group (-NH3+) and deactivating the ring towards the desired rearrangement. This can also consume the catalyst, stalling the reaction.

The Solution: Protecting Group Strategy To circumvent this, the amino group should be protected with an electron-withdrawing group prior to indolization. This strategy serves two purposes:

-

Prevents Protonation: It removes the basic lone pair, preventing unproductive acid-base chemistry.

-

Modulates Electron Donation: It converts the strongly activating -NH2 group into a moderately activating (e.g., -NHAc) or deactivating group, which still allows the reaction to proceed without promoting side reactions.

Common amine protecting groups like acetyl (Ac) or tert-butyloxycarbonyl (Boc) are ideal.[8][9] The protecting group can be removed in a subsequent step after the indole core has been successfully formed.

Case 2: The Challenge of 3-Aminoindoles

Synthesizing a 3-aminoindole, where the amino group originates from the carbonyl component (e.g., an α-amino ketone), is exceptionally challenging and often fails under classic Fischer conditions.[10]

The reason lies in the ene-hydrazine intermediate. A powerful electron-donating group (like -NH2) on the enamine portion over-stabilizes the cationic character that develops during the rearrangement. This leads to a competing and often favored side reaction: heterolytic N-N bond cleavage .[10] The ene-hydrazine intermediate collapses to form aniline and a stabilized iminylcarbocation, completely diverting the reaction from the indole-forming pathway. This is a critical mechanistic insight for any scientist attempting this transformation.

Catalyst Systems and Reaction Conditions

The choice of acid catalyst is a critical parameter that can dictate the success and yield of the reaction.[4][11] Both Brønsted and Lewis acids are widely employed, with the optimal choice depending on the specific substrate and its protecting groups.

| Catalyst Type | Examples | Strength/Characteristics | Best Suited For |

| Brønsted Acids | Polyphosphoric Acid (PPA), H₂SO₄, HCl, p-TsOH | Strong, protic acids. PPA can also act as a solvent. | Robust substrates, often used in high-temperature reactions.[1] |

| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Coordinate to nitrogen or oxygen atoms to promote reaction. | Milder conditions, often preferred for sensitive substrates. ZnCl₂ is the most common.[1][11] |

| Milder Acids | Acetic Acid | Can serve as both a catalyst and a solvent. | Often used for activated substrates (e.g., with EDGs) at room temperature or gentle reflux.[12][13] |

For substrates containing protected amino groups, Lewis acids like zinc chloride (ZnCl₂) or milder Brønsted acids are often a good starting point to avoid cleavage of acid-labile protecting groups like Boc. Optimization of the catalyst, solvent, and temperature is crucial and must often be determined empirically.[11]

Experimental Protocol: Synthesis of 5-Amino-2-methyl-1H-indole

This two-step protocol, involving the synthesis of a protected aminoindole, is a representative workflow. It begins with the protection of the commercially available (4-aminophenyl)hydrazine, followed by the Fischer cyclization.

Step 1: Protection of (4-aminophenyl)hydrazine

-

Reactant Preparation: Suspend (4-aminophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent like dichloromethane or ethyl acetate. Add a mild base (e.g., triethylamine, 2.2 eq) to liberate the free hydrazine.

-

Acylation: Cool the mixture in an ice bath (0 °C). Add acetic anhydride (1.1 eq) dropwise while stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup and Isolation: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting solid, N'-(4-hydrazinylphenyl)acetamide, can often be used in the next step without further purification.

Step 2: Fischer Indolization

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the N'-(4-hydrazinylphenyl)acetamide (1.0 eq) and acetone (1.5 eq) in ethanol.[7]

-

Catalyst Addition: Add anhydrous zinc chloride (ZnCl₂, 1.2 eq) to the mixture.[2]

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

-

Workup: Cool the reaction to room temperature and pour it into a beaker of ice water. Neutralize the mixture carefully with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-(2-methyl-1H-indol-5-yl)acetamide.

Troubleshooting and Key Considerations

-

Failed Reaction with Amino-Hydrazines: If the reaction fails or gives low yields, the primary suspect is catalyst deactivation by the basic amino group. Implementing a protecting group strategy is the most effective solution.

-

N-N Bond Cleavage: If attempting to synthesize a 3-aminoindole and observing aniline as a byproduct, this confirms that the undesired N-N cleavage pathway is dominant. This route is generally not feasible with standard Fischer conditions. Alternative indole syntheses should be explored.

-

Regioselectivity: When using an unsymmetrical ketone, a mixture of two indole isomers can form. The regiochemical outcome is influenced by the steric and electronic nature of the ketone and is not systematically controlled by the choice of Lewis acid catalyst.[14]

-

Catalyst Choice: Highly acidic conditions (conc. H₂SO₄, PPA) can lead to degradation of sensitive substrates or cleavage of protecting groups like Boc. A milder Lewis acid (ZnCl₂) or Brønsted acid (acetic acid, p-TsOH) is often preferable.

Conclusion

The Fischer indole synthesis is a powerful and enduring method for the construction of substituted indoles. When applied to aminoindoles, a nuanced, mechanistically informed approach is required. For the synthesis of 4-, 5-, 6-, and 7-aminoindoles, the strategic use of amine protecting groups is essential to prevent catalyst deactivation and ensure high yields. Conversely, the synthesis of 3-aminoindoles via the classical Fischer route is fundamentally challenged by a competing N-N bond cleavage pathway. By understanding these mechanistic principles and implementing the strategies outlined in this guide, researchers and drug development professionals can effectively harness this classic reaction to access the valuable aminoindole scaffold for the advancement of medicinal chemistry.

References

- BenchChem. (2025). A Comparative Guide to Lewis Acids in Fischer Indole Synthesis. BenchChem.

-

Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(13), 2485–2487. Available at: [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. In Wikipedia. Retrieved February 18, 2026, from [Link]

- BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide. BenchChem.

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]

- Various Authors. (n.d.). Fischer Indole Synthesis. Cambridge University Press.

-

Chemistry Stack Exchange. (2020, September 19). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. Retrieved February 18, 2026, from [Link]

-

Al-Smadi, M., & Al-Zoubi, R. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490–2498. Available at: [Link]

- BenchChem. (2025). Application Notes and Protocols for Fischer Indole Synthesis with Substituted Phenylhydrazines. BenchChem.

-

Humphrey, G. R., & Kuethe, J. T. (2006). A three-component Fischer indole synthesis. PubMed. Available at: [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2021). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science, 12(35), 11696-11704. Available at: [Link]

-

Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659. Available at: [Link]

- Weinreb, S. M. (2005). 2 Protection of Functional Groups. Science of Synthesis, 21, 25-150.

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]

-

Wikipedia. (n.d.). Protecting group. In Wikipedia. Retrieved February 18, 2026, from [Link]

-

Thermo Fisher Scientific. (2022, December 13). Fischer Indole Synthesis - Named Reactions in Organic Chemistry [Video]. YouTube. Retrieved February 18, 2026, from [Link]

-

Academia.edu. (n.d.). (PDF) Amino Acid-Protecting Groups. Academia.edu. Retrieved February 18, 2026, from [Link]

-

ResearchGate. (2025, October 16). (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. Retrieved February 18, 2026, from [Link]

-

Al-Smadi, M., & Al-Zoubi, R. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Available at: [Link]

- Sharma, U., et al. (2018).

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. m.youtube.com [m.youtube.com]

- 6. jk-sci.com [jk-sci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protecting group - Wikipedia [en.wikipedia.org]

- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]

Technical Guide: Madelung Synthesis for 2-Substituted Indoles

Executive Summary

The Madelung indole synthesis remains the premier method for constructing 2-substituted indoles , a structural motif notoriously difficult to access via the classical Fischer indole synthesis (which favors 3-substitution). While historically limited by harsh reaction conditions (alkali fusion at >300°C), modern modifications—specifically the Houlihan variation and recent LiHMDS/CsF mediated systems —have transformed this reaction into a robust tool for pharmaceutical intermediate synthesis.

This guide moves beyond the textbook definitions to provide a practical, data-driven framework for implementing the Madelung synthesis in a drug discovery context. We focus on the transition from "melt" chemistry to controlled lithiation strategies that allow for functional group tolerance and high regioselectivity.

Mechanistic Paradigm: The Mono- vs. Dianion Pathway

Understanding the deprotonation state of the precursor (N-acyl-o-toluidine) is critical for process control. The reaction proceeds via an intramolecular Claisen-type condensation.

The Classical Pathway (Thermodynamic Control)

In the classical variant, a strong base (NaNH₂, KOtBu) at high temperature generates a mono-anion . The activation energy for the cyclization of this mono-anion is high, necessitating temperatures of 250–350°C. This often leads to decarbonylation byproducts.

The Houlihan Modification (Kinetic Control)

The modern standard utilizes organolithiums (n-BuLi or LDA) to generate a dianion (dilithiated species). The removal of the amide proton facilitates the removal of the benzylic proton. This dianion is significantly more nucleophilic, allowing cyclization to occur at temperatures as low as -20°C to 25°C.

Figure 1: Mechanistic divergence between classical (red) and modern Houlihan (green) pathways. The dianion intermediate significantly lowers the activation barrier.

Strategic Optimization: Critical Process Parameters (CPP)

For medicinal chemistry applications, the Houlihan modification is the default choice. However, recent advances using LiHMDS/CsF offer a non-cryogenic alternative.

Base Selection and Stoichiometry

| Base System | Eq. | Temp (°C) | Solvent | Key Advantage | Limitation |

| NaNH₂ / KOtBu | 2-3 | 250-350 | Melt/High BP | Low cost | Decomposition, poor FG tolerance |

| n-BuLi | 2-3 | -20 to 25 | THF | High yield, mild | Moisture sensitive, pyrophoric |

| LDA | 2-3 | -10 to 25 | THF | Non-nucleophilic | Requires preparation/handling |

| LiHMDS / CsF | 3 | 110 | TBME | Non-cryogenic, scalable | Higher temp than BuLi |

Solvent Effects

-

THF: Essential for organolithium stability and solubility of the lithiated intermediates.

-

TBME (tert-Butyl methyl ether): Preferred for the LiHMDS/CsF system due to higher boiling point and safety profile compared to ethers at scale.

Experimental Protocols

Protocol A: The Houlihan Standard (Low-Temp Lithiation)

Target: Preparation of 2-n-butylindole Reference: Houlihan et al., J. Org. Chem. 1981 [2][1]

Reagents:

-

N-(2-methylphenyl)pentanamide (1.0 eq)

-

n-Butyllithium (2.2 eq, 1.6 M in hexanes)

-

Anhydrous THF (0.2 M concentration relative to substrate)

Workflow:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

-

Solvation: Dissolve the amide (10 mmol) in anhydrous THF (50 mL) under N₂ atmosphere.

-

Deprotonation: Cool the solution to -20°C (ice/salt bath). Add n-BuLi (22 mmol) dropwise via syringe over 15 minutes.

-

Observation: The solution typically turns deep red or purple, indicating dianion formation.

-

-

Cyclization: Allow the mixture to warm to room temperature (25°C) naturally and stir for 12 hours.

-

Note: Monitoring by TLC is difficult due to the charged intermediate; aliquots must be quenched first.

-

-

Quench: Cool to 0°C and slowly add saturated aqueous NH₄Cl (20 mL).

-

Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc 9:1).

Protocol B: The LiHMDS/CsF Advance (Non-Cryogenic)

Target: Functionalized 2-Arylindoles Reference: Ma et al., Org. Lett. 2023 [4][2]

Reagents:

-

N-methyl-o-toluidine derivative (1.0 eq)

-

Ester coupling partner (if running tandem) OR Pre-formed Amide

-

LiHMDS (3.0 eq, 1.0 M in THF)

-

CsF (3.0 eq)[3]

-

Solvent: TBME (tert-Butyl methyl ether)

Workflow:

-

Charging: In a glovebox or under strict Ar flow, charge a pressure tube with CsF (3.0 eq) and the Amide substrate (1.0 eq).

-

Base Addition: Add TBME followed by LiHMDS (3.0 eq).

-

Heating: Seal the tube and heat to 110°C for 12 hours.

-

Workup: Standard aqueous workup and column chromatography.

Troubleshooting & Decision Logic

Common failure modes in Madelung synthesis involve moisture contamination (quenching the dianion) or steric clash at the ortho-position of the amide.

Figure 2: Troubleshooting logic for optimizing reaction outcomes.

Key Insights for the Bench Scientist:

-

The "Red" Indicator: In the Houlihan method, the formation of the dianion is almost always accompanied by a vivid color change (deep red/purple). If the solution remains pale yellow after base addition, your solvent is wet or the base is dead.

-

Protecting Groups: Unlike the classical melt, the Houlihan method tolerates ethers (OBn, OMe) and tertiary amines. Avoid protic groups (OH, NH) unless protected with robust groups (e.g., TBS, Boc - though Boc can sometimes be attacked by n-BuLi, so LDA is preferred there).

References

-

Madelung, W. (1912).[7][9] "Über eine neue Darstellungsweise für substituierte Indole." Berichte der deutschen chemischen Gesellschaft, 45(1), 1128–1134.

-

Houlihan, W. J., Parrino, V. A., & Uike, Y. (1981).[1] "Lithiation of N-(2-alkylphenyl)alkanamides and related compounds. A modified Madelung indole synthesis." The Journal of Organic Chemistry, 46(22), 4511–4515.[1]

-

Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

-

Ma, R., Wang, Y.-E., Xiong, D., & Mao, J. (2023).[2] "A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System." Organic Letters, 25(41), 7557–7561. [2]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Madelung synthesis of indole [quimicaorganica.org]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. bhu.ac.in [bhu.ac.in]

- 7. Madelung synthesis - Wikipedia [en.wikipedia.org]

- 8. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

Nenitzescu synthesis for 5-hydroxyindole derivatives.

Title: Strategic Guide to the Nenitzescu Synthesis: Mechanism, Optimization, and Applications in 5-Hydroxyindole Scaffolds

Executive Summary

The Nenitzescu indole synthesis (1929) remains the premier convergent strategy for accessing 5-hydroxyindole scaffolds, a structural motif critical to serotonin analogs, melatonin receptor agonists, and antiviral agents like Umifenovir (Arbidol). Unlike the Fischer indole synthesis, which requires harsh acidic conditions and pre-formed hydrazines, the Nenitzescu reaction offers a direct "one-pot" condensation of 1,4-benzoquinones with

This guide deconstructs the reaction for the modern medicinal chemist, moving beyond the classical acetone-reflux protocol to Lewis acid-catalyzed variations and solvent-controlled regioselectivity, ensuring high yields and scalable purification.

Mechanistic Deep Dive

To optimize the Nenitzescu reaction, one must understand that it is a redox-neutral process in stoichiometry but involves distinct oxidation states during the pathway. The reaction consumes 1 equivalent of quinone as a reactant and often requires an oxidant (excess quinone or air) to reach the aromatic indole state, although the final 5-hydroxyindole product effectively retains the reduced hydroquinone oxidation state at the 5-position.

The Consensus Mechanism:

-

Michael Addition: The

-carbon of the enamine attacks the quinone. This is the regioselectivity-determining step. -

Isomerization: The adduct tautomerizes.

-

Cyclization: Intramolecular nucleophilic attack by the amine nitrogen onto the carbonyl.

-

Aromatization/Dehydration: Loss of water and tautomerization to form the indole core.

Key Insight: In non-polar solvents, the reaction often stalls at the Michael adduct. Polar solvents (Nitromethane, Acetic Acid) or Lewis Acids stabilize the zwitterionic intermediates, driving cyclization.

DOT Diagram: Mechanistic Pathway

Figure 1: The Nenitzescu Cascade. Note that O-attack leads to benzofurans, a common impurity.

Strategic Optimization & Regioselectivity

The most common failure mode in Nenitzescu synthesis is the formation of benzofurans or low yields due to polymerization.

Solvent & Catalyst Selection Matrix

| Variable | Standard Condition | Optimized Condition | Mechanistic Impact |

| Solvent | Acetone or Ethanol | Nitromethane or Acetic Acid | High dielectric constant solvents stabilize the zwitterionic transition state of the cyclization step. |

| Catalyst | None | ZnI₂ or ZnCl₂ (10-20 mol%) | Lewis acids activate the enamine (via coordination) and the quinone, accelerating the Michael addition and suppressing polymerization. |

| Stoichiometry | 1:1 | 1.2:1 (Quinone:Enamine) | Slight excess of quinone ensures complete consumption of the nucleophile and aids in final oxidative aromatization if necessary. |

| Temperature | Reflux | RT | Lower temperatures with Lewis Acid catalysis reduce polymerization of the sensitive quinone. |

Regiochemistry Rule:

-

Sterics: The enamine attacks the least hindered position of the quinone.

-

Electronics: If the quinone has an electron-donating group (e.g., -Me), attack occurs ortho to the substituent (contrary to standard Michael acceptor logic), driven by hydrogen bonding in the transition state.

Experimental Protocol: Synthesis of Ethyl 5-hydroxy-2-methylindole-3-carboxylate

This protocol is adapted for high purity and scalability, utilizing the "precipitation-driven" purification method which is self-validating.

Target Molecule: A key intermediate for Arbidol (Umifenovir).

Reagents:

-

1,4-Benzoquinone (Recrystallized from petroleum ether before use - Critical for yield)

-

Ethyl 3-aminocrotonate (Freshly prepared or commercial)

-

Solvent: Nitromethane (Preferred) or Glacial Acetic Acid/Acetone (1:1)

-

Catalyst: Zinc Iodide (ZnI₂) - Optional but recommended for difficult substrates.

Step-by-Step Workflow:

-

Preparation (T=0): Dissolve 1,4-benzoquinone (10 mmol, 1.08 g) in Nitromethane (20 mL) in a round-bottom flask under Argon. Self-Validation: Solution should be clear bright yellow/orange.

-

Addition (T+10 min): Add ZnI₂ (1 mmol, 10 mol%) if using. Then, add Ethyl 3-aminocrotonate (10 mmol, 1.29 g) dropwise over 20 minutes.

-

Observation: The solution will darken to deep red/brown. Exotherm is possible; control temp < 40°C.

-

-

Reaction (T+1h to 4h): Stir at room temperature.

-

TLC Monitoring: Mobile phase Hexane:EtOAc (1:1). Look for the disappearance of the quinone (Rf ~0.7) and appearance of a fluorescent blue spot (Indole) at lower Rf (~0.3-0.4).

-

-

Workup (Precipitation):

-

Purification: If no precipitate forms, evaporate solvent and recrystallize from Ethanol/Water.

DOT Diagram: Experimental Workflow

Applications in Drug Discovery

The 5-hydroxyindole scaffold is a "privileged structure" in medicinal chemistry.[3]

-

Umifenovir (Arbidol):

-

Function: Broad-spectrum antiviral (Influenza, potential SARS-CoV-2 fusion inhibitor).[4]

-

Synthesis Link: The core indole is synthesized via Nenitzescu condensation of methyl-p-benzoquinone and ethyl 3-aminocrotonate, followed by bromination and thiophenol coupling.

-

-

Indomethacin Analogs:

-

Used to access non-steroidal anti-inflammatory drug (NSAID) derivatives by modifying the N-1 and C-3 positions post-synthesis.

-

-

Serotonin Receptor Ligands:

-

Direct access to 5-HT analogs by decarboxylation of the C-3 ester.

-

Troubleshooting & Self-Validation

| Observation | Diagnosis | Corrective Action |

| Black Tar / Polymer | Quinone decomposition. | Reduce temperature.[1] Ensure quinone is recrystallized. Use Argon atmosphere.[2] |

| Product is Oily/Dark | Benzofuran contamination. | Benzofurans are more soluble in Et₂O. Wash the solid vigorously with ether; the indole will remain solid. |

| Low Yield | Incomplete cyclization. | Switch solvent to Nitromethane or Glacial Acetic Acid. Add 10% ZnI₂. |

| NMR Validation | Confirming Indole vs. Benzofuran. | Indole: NH peak at >10 ppm (broad singlet, D₂O exchangeable). Benzofuran: No NH peak. |

References

-

Nenitzescu, C. D. (1929).[5][2][6][7] Contributions to the study of the reaction between benzoquinone and aminocrotonic esters. Bulletin de la Société Chimique de Roumanie, 11, 37. (Foundational discovery).

-

Allen, G. R. (1973). The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction.[1][5][2][3][4][6][7][8][9][10] Organic Reactions, 20, 337. Link

-

Schenck, L. et al. (2006). Lewis Acid Catalyzed Nenitzescu Indole Synthesis.[1][2][3][7][10] Journal of Heterocyclic Chemistry, 43(4), 873-879. (Catalytic optimization).

-

Wang, D. et al. (2020).[10][11] Synthesis and antiviral activity of Arbidol derivatives.[4][11] (Contextualizes Arbidol synthesis via Nenitzescu).

-

BenchChem Technical Guide. (2025). Troubleshooting the Nenitzescu Indole Synthesis.Link

-

Kuckländer, U. (2000). Nenitzescu Indole Synthesis.[1][5][2][3][4][6][7][10][11] In: Tetrahedron Reports. (Review of regiochemistry).

Sources

- 1. benchchem.com [benchchem.com]

- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. synarchive.com [synarchive.com]

- 7. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 8. tarjomefa.com [tarjomefa.com]

- 9. organicreactions.org [organicreactions.org]

- 10. Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters | MDPI [mdpi.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

Technical Guide: Reissert Indole Synthesis from ortho-Nitrotoluenes

Strategic Overview

Why This Method Matters in Modern Drug Discovery

While the Fischer Indole Synthesis remains the workhorse for many indole preparations, the Reissert Indole Synthesis offers a distinct strategic advantage: regiospecificity .

The Fischer method often yields mixtures when using unsymmetrical ketones.[1] In contrast, the Reissert synthesis guarantees the formation of indole-2-carboxylic acids (and subsequently indoles) exclusively. This makes it the method of choice for:

-

C2-Functionalized Indoles: Direct access to the 2-carboxy handle allows for rapid diversification (amides, esters) essential for SAR (Structure-Activity Relationship) studies.

-

Complex Substitution Patterns: It tolerates electron-withdrawing groups on the benzene ring better than many electrophilic cyclization methods.

-

Scalability: The starting materials (o-nitrotoluenes and diethyl oxalate) are inexpensive commodity chemicals.

Mechanistic Deep Dive

The reaction proceeds through a four-stage cascade. Understanding the electronic requirements of each stage is critical for troubleshooting low yields.

The Pathway[2][3][4][5][6][7][8][9]

-

Base-Catalyzed Condensation: The acidity of the methyl protons in o-nitrotoluene is enhanced by the ortho-nitro group. A strong base (KOEt) generates a carbanion that attacks diethyl oxalate.

-

Formation of the Reissert Salt: The resulting enolate precipitates as a potassium salt (the "Reissert Salt"). Note: Isolation of this salt is often a critical purification step.

-

Reductive Cyclization: Reduction of the nitro group to an amine (or hydroxylamine) triggers an intramolecular condensation with the

-keto ester. -

Decarboxylation (Optional): If the parent indole is desired, the C2-carboxylic acid is removed via thermal decarboxylation.[2][3]

Caption: Step-wise mechanistic flow of the Reissert Indole Synthesis from condensation to decarboxylation.

Experimental Protocol: The Optimized Workflow

Standardized for the synthesis of Indole-2-carboxylic acid esters.

Phase A: Condensation (Formation of the Reissert Salt)

Reagents: o-Nitrotoluene (1.0 eq), Diethyl oxalate (1.1 eq), Potassium Ethoxide (1.1 eq). Solvent: Anhydrous Ethanol/Ether mixture.

-

Preparation of Base: Freshly prepare Potassium Ethoxide (KOEt) by dissolving potassium metal in anhydrous ethanol. Crucial: Commercial KOEt often contains hydroxide impurities which lower yields.

-

Addition: Add diethyl oxalate to the KOEt solution, keeping the temperature below 25°C.

-

Reaction: Add o-nitrotoluene dropwise. The solution will turn deep red (enolate formation).

-

Precipitation: Stir for 12–24 hours. The potassium salt of o-nitrophenylpyruvate will precipitate as a dark solid.

-

Isolation: Filter the salt and wash with anhydrous ether.

-

Expert Insight: Do not skip this isolation. Attempting a "one-pot" reduction often fails due to oxalate byproducts poisoning the reduction catalyst.

-

Phase B: Reductive Cyclization

Reagents: Reissert Salt, Glacial Acetic Acid, Zinc Dust (or Pd/C +

Method 1: Classical (Zn/AcOH)

-

Dissolve the Reissert salt in glacial acetic acid.

-

Add activated Zinc dust in portions (exothermic reaction; maintain temp < 80°C).

-

Reflux for 1 hour.

-

Filter hot to remove zinc residues.

-

Pour filtrate into ice water to precipitate the Indole-2-carboxylic ester.

Method 2: Modern Catalytic (

-

Suspend the free acid (acidify the salt first) in Ethyl Acetate/Ethanol.

-

Add 10% Pd/C (5 mol%).

-

Hydrogenate at 40 psi (3 bar) at room temperature.

-

Advantage: Cleaner reaction profile, easier workup, avoids zinc waste.

Phase C: Decarboxylation (If required)[10]

-

Heat the indole-2-carboxylic acid with copper powder in quinoline at 200–220°C.

-

Product distills off or is isolated by extraction after acidification.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Recommendation | Effect of Deviation |

| Base Strength | Potassium Ethoxide (KOEt) | NaOEt is often too weak to deprotonate the methyl group efficiently, leading to low conversion [1]. |

| Solvent Water | Strictly Anhydrous | Water hydrolyzes diethyl oxalate and quenches the enolate. Yield drops to <10%. |

| Reduction pH | Acidic (AcOH) | Cyclization requires acid catalysis to dehydrate the intermediate hemiaminal. Neutral reduction yields the open-chain amine. |

| Temperature | < 40°C (Step 1) | Higher temperatures during condensation promote self-condensation of diethyl oxalate (Claisen condensation). |

Common Failure Modes

-

"No precipitate formed in Step 1": Your solvent was likely wet, or the base was old. The Reissert salt is sensitive to moisture.

-

"Product is an oil/tar": Incomplete cyclization. Ensure the reduction step is fully completed and sufficiently acidic.

-

"Low Yield": Check the o-nitrotoluene substrate. Electron-donating groups (e.g., -OMe) at the 4-position deactivate the methyl group toward deprotonation.

Modern Adaptations and Green Chemistry

The classical Reissert method uses stoichiometric zinc and generates significant metal waste. Modern adaptations focus on catalytic efficiency.

Continuous Flow Hydrogenation

Recent studies utilize flow reactors for the reductive cyclization step.

-

Setup: H-Cube® or packed bed reactor with Pd/C.

-

Benefit: High pressure (up to 100 bar) allows for rapid reduction (< 5 mins residence time) without the safety risks of batch hydrogenation [3].

Microwave-Assisted Synthesis

Microwave irradiation can accelerate the initial condensation step from 24 hours to 20 minutes, though scale-up is limited by the vessel size [4].

Caption: Comparison of Classical Batch vs. Modern Flow/Microwave workflows.

References

-

Reissert, A. (1897).[3][4] "Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren". Berichte der deutschen chemischen Gesellschaft, 30, 1030–1053.[3] Link

-

Noland, W. E.; Baude, F. J. (1963).[3] "Ethyl Indole-2-carboxylate". Organic Syntheses, 43, 40. Link

-

Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications". Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

-

Leadbeater, N. E. (2005). "Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating". Chemical Communications, (23), 2881–2902. Link

Sources

Technical Guide: The Bischler-Möhlau Synthesis of 2-Arylindoles

Content Type: Advanced Technical Whitepaper Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists

Executive Summary

The Bischler-Möhlau indole synthesis is a venerable yet evolving method for constructing 2-arylindoles—a privileged scaffold in medicinal chemistry found in tubulin polymerization inhibitors, estrogen receptor modulators, and COX-2 inhibitors.[1] While historically plagued by harsh conditions and regiochemical ambiguity (the "Bischler rearrangement"), modern modifications utilizing microwave irradiation and Lewis acid catalysis have revitalized this pathway.[2] This guide dissects the mechanistic nuances, offers optimized protocols for high-throughput synthesis, and establishes critical control points for reaction validation.

Mechanistic Underpinnings & The "Bischler Twist"

The Core Pathway

Classically, the reaction involves the alkylation of an aniline with an

However, the "simple" cyclization is deceptive. The reaction proceeds through a diamine intermediate (an N,N'-diphenyl-enamine species) formed by the reaction of the

The Regioselectivity Challenge (Bischler Rearrangement)

A critical failure mode in this synthesis is the formation of 3-arylindoles instead of the expected 2-arylindoles, or mixtures thereof. This 1,2-aryl shift occurs under thermodynamic control, particularly with highly substituted anilines or extreme temperatures.

-

Kinetic Control: Favors direct cyclization to the 2-arylindole.

-

Thermodynamic Control: Favors rearrangement to the 3-aryl isomer via a spirocyclic intermediate.

Mechanistic Visualization

The following diagram maps the reaction trajectory, highlighting the critical divergence point for the rearrangement.

Figure 1: Mechanistic pathway of the Bischler-Möhlau synthesis, highlighting the diamine intermediate and the risk of thermodynamic rearrangement.

Strategic Optimization

To maximize yield and suppress the rearrangement, modern protocols deviate from the classical HBr/reflux method.

| Parameter | Classical Approach | Modern Optimization | Rationale |

| Catalyst | HBr or HCl (conc.) | LiBr, ZnCl₂, or InBr₃ | Lewis acids (LiBr) activate the carbonyl/imine without promoting the protonation states that favor rearrangement. |

| Solvent | Excess Aniline (Solvent) | Solvent-Free or Toluene | Solvent-free conditions under microwave irradiation maximize atom economy and reaction rate. |

| Energy | Convective Heat (Reflux) | Microwave Irradiation | Rapid dielectric heating reduces reaction time from hours to minutes, favoring the kinetic product (2-aryl). |

| Stoichiometry | >3 equiv. Aniline | 1.1 - 2.0 equiv. Aniline | Reduced aniline load simplifies purification and reduces waste. |

Experimental Protocols

Protocol A: Microwave-Assisted Solid-Phase Synthesis (Recommended)

Best for: Rapid library generation, high throughput, and minimizing rearrangement.

Reagents:

-

Substituted Aniline (2.0 mmol)[3]

- -Bromoacetophenone (Phenacyl bromide) (1.0 mmol)

-

Silica Gel or Alumina (optional solid support)

-

Catalyst: Lithium Bromide (LiBr) (0.1 mmol - 10 mol%)

Workflow:

-

Mixing: In a microwave-safe vial, mix the aniline and phenacyl bromide. If using a solid support, adsorb reagents onto silica gel. Add LiBr.

-

Irradiation: Place the vial in a microwave reactor (e.g., CEM or Biotage). Irradiate at 100–130°C (approx. 150 W) for 2–5 minutes .

-

Note: Monitor pressure if using a sealed vessel; however, open-vessel synthesis is often viable for this reaction due to high boiling points.

-

-

Extraction: Allow to cool. Extract the solid mass with Ethyl Acetate (EtOAc).[3]

-

Washing: Wash the organic layer with 1M HCl (to remove unreacted aniline) followed by Brine.

-

Purification: Dry over

, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Lewis-Acid Catalyzed Solution Phase

Best for: Scale-up (>5g) where microwave penetration depth is a limitation.

Reagents:

-

Aniline (1.2 equiv)

- -Bromoacetophenone (1.0 equiv)

-

Catalyst:

(5 mol%) or -

Solvent: Toluene or Xylene

Workflow:

-

Setup: Charge a round-bottom flask with reagents and solvent.

-

Reaction: Heat to reflux (

for Toluene) under a nitrogen atmosphere. -

Monitoring: Monitor via TLC every 30 minutes. Reaction typically completes in 3–6 hours.

-

Workup: Cool to RT. Filter through a celite pad if insoluble zinc salts are present.

-

Isolation: Evaporate solvent. Recrystallize from Ethanol/Water or proceed to column chromatography.

Troubleshooting & Critical Control Points (Self-Validating System)

A robust protocol must include "checks" to ensure the system is functioning correctly before committing to full workup.

The "Ehrlich Test" Validation

Indoles possess electron-rich pyrrole rings that react specifically with electrophiles.

-

Validation Step: Take a capillary spot of the crude reaction mixture on a TLC plate.

-

Action: Dip/Spray with Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in HCl/EtOH).

-

Positive Result: A bright pink/purple spot indicates the presence of the indole core.

-

Negative Result: Yellow/Orange indicates uncyclized amine or degradation.

Reaction Monitoring Indicators

| Observation | Diagnosis | Corrective Action |

| Starting Material Persists | Catalyst deactivation or insufficient temperature. | Add 5 mol% fresh Lewis Acid; increase microwave temp by 10°C. |

| Multiple TLC Spots (Close Rf) | Bischler Rearrangement (Isomerization). | Lower reaction temperature; switch to Microwave method (shorter time). |

| Dark Black Tar | Polymerization of aniline. | Ensure inert atmosphere ( |

Therapeutic Relevance

The 2-arylindole moiety is not merely a chemical curiosity; it is a pharmacophore embedded in significant therapeutic agents.

| Compound Class | Target / Mechanism | Structural Relevance |

| Estrogen Receptor Ligands | ER | The 2-phenyl group mimics the steroid A-ring, allowing high-affinity binding. |

| Tubulin Inhibitors | Colchicine Binding Site | 2-Arylindoles (e.g., analogues of Combretastatin) disrupt microtubule dynamics in cancer cells. |

| COX-2 Inhibitors | Cyclooxygenase Inhibition | The indole nitrogen and 2-aryl substitution provide the necessary geometry for the COX-2 active site pocket. |

References

-

Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006).[2][4] Microwave-Assisted, Solvent-Free Bischler Indole Synthesis.[3][4][5][6] Synlett, 2006(1), 91–95.[4]

-

Vara, Y., Aldaba, E., Arrieta, A., Pizarro, J. L., Arriortua, M. I., & Cossío, F. P. (2008). Regiochemistry of the Bischler−Möhlau Indole Synthesis: A DFT and Experimental Study. Organic Letters, 10(21), 4759–4762.

-

Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

-

Bischler, A. (1892).[1][2] Ueber die Entstehung einiger substituirter Indole. Berichte der deutschen chemischen Gesellschaft, 25(2), 2860-2879.

Sources

- 1. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

Biological Activity of Indole Derivatives: A Technical Deep Dive

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Scope: Structure-Activity Relationships (SAR), Oncological Mechanisms, Antiviral Targets, and Validated Experimental Protocols.

Executive Summary: The "Privileged" Scaffold

The indole moiety (benzopyrrole) represents one of the most versatile "privileged scaffolds" in medicinal chemistry. Its ubiquity in FDA-approved therapeutics—ranging from the vinca alkaloids (anticancer) to indomethacin (anti-inflammatory) and sunitinib (kinase inhibitor)—stems from its unique electronic properties. The indole ring possesses a

This guide deconstructs the biological activity of recent indole derivatives, focusing on high-value targets in oncology (tubulin/kinases) and virology (NS4B/gp41), supported by validated protocols and mechanistic visualizations.

Part 1: Structural Basis of Activity (SAR)

The biological efficacy of indole derivatives is strictly governed by substitution patterns. The electron-rich C3 position is the primary site for electrophilic substitution, while the C5 position on the benzene ring is critical for modulating lipophilicity and metabolic stability.

Key SAR Determinants

-

Position N1 (NH): Crucial for H-bond donation in active sites (e.g., kinase hinge regions). Substitution here often improves solubility but can abolish binding if the H-bond is critical.

-

Position C3: The most reactive site. Functionalization here (e.g., bis(indolyl)methanes, glyoxylamides) is essential for tubulin binding and serotonin receptor modulation.

-

Position C5: Substitution with halogens (F, Cl, Br) or methoxy groups typically enhances potency by filling hydrophobic pockets or blocking metabolic oxidation.

Visualization: Indole SAR Logic

Figure 1: Critical Structure-Activity Relationship (SAR) nodes on the indole scaffold driving biological efficacy.

Part 2: Oncology – Targeting the Cytoskeleton and Kinases

Indole derivatives have shown exceptional promise in overcoming multidrug resistance (MDR) by targeting the cytoskeleton (tubulin, kinesins) rather than DNA directly.

Tubulin Polymerization Inhibition

Indole-based agents, particularly chalcone-indoles and arylthio-indoles , bind to the colchicine site of tubulin. This binding prevents microtubule assembly, arresting the cell cycle at the G2/M phase and triggering apoptosis.[1]

-

Mechanism: The indole moiety mimics the biaryl system of colchicine, occupying the hydrophobic pocket between the

and -

Key Derivative: 2-phenylindole derivatives and indole-3-glyoxylamides.

Eg5 Kinesin Inhibition (Bis(indolyl)methanes)

Bis(indolyl)methanes (BIMs) act as allosteric inhibitors of the Kinesin Spindle Protein (Eg5).[2][3][4] Unlike tubulin inhibitors that affect both dividing and non-dividing neurons (causing neuropathy), Eg5 inhibitors specifically target dividing cells, offering a wider therapeutic window.

-

Mechanism: BIMs bind to an allosteric pocket formed by helix

2/

Data Summary: Potency of Selected Indole Derivatives[4][6][7][8][9][10]

| Compound Class | Target | Cell Line | IC50 ( | Mechanism | Reference |

| Bis(indolyl)methane (3b) | Eg5 / Tubulin | A549 (Lung) | 4.52 | G2/M Arrest | [1] |

| Indole-Triazole (9p) | Colchicine Site | HeLa (Cervical) | 0.032 | Tubulin Depolymerization | [2] |

| 2-Aryl-Indole (241) | Tubulin | CEM (Leukemia) | 0.20 | Apoptosis Induction | [3] |

| Sunitinib | RTK (VEGFR/PDGFR) | Renal Carcinoma | ~0.01-0.05 | Angiogenesis Inhibition | [4] |

Visualization: Apoptotic Signaling via Tubulin Inhibition

Figure 2: Mechanistic cascade of indole-mediated tubulin inhibition leading to apoptotic cell death.[5]

Part 3: Antiviral Frontiers

Recent studies highlight indole derivatives as potent inhibitors of viral replication complexes.

-

Dengue & Zika (NS4B Inhibitors): Indole alkaloids (e.g., ervatamine derivatives) target the NS4B protein, a transmembrane protein essential for the formation of the viral replication complex. Mutations in NS4B (e.g., D to H) confer resistance, validating it as the specific target.

-

HIV-1 (Fusion Inhibitors): Indole-3-carboxylic acid derivatives target the gp41 hydrophobic pocket, preventing the fusion of the viral envelope with the host cell membrane.

Part 4: Experimental Protocols (Self-Validating)

To ensure reproducibility and scientific integrity, the following protocols utilize "green" chemistry and standard validation steps.

Protocol A: Green Synthesis of Bis(indolyl)methanes (BIMs)

A high-yield, water-based synthesis utilizing taurine as a bio-organic catalyst.[4]

Rationale: Water acts as the solvent to exploit the hydrophobic effect, forcing organic reactants together. Taurine provides mild acid catalysis without toxic metal waste.

Step-by-Step Workflow:

-

Reagents: Mix Indole (2.0 mmol), substituted Aldehyde (1.0 mmol), and Taurine (10 mol%) in deionized water (5 mL).

-

Reaction: Place the reaction vessel in an ultrasonic bath (sonication) at 50°C.

-

Validation Point: Monitor via TLC (30% EtOAc/Hexane). The product typically precipitates out of the water as the reaction proceeds (15–45 mins).

-

-

Work-up: Cool to room temperature. Filter the solid precipitate.

-

Purification: Wash the solid with water (3 x 5 mL) to remove taurine (water-soluble). Recrystallize from ethanol.

-

Yield Check: Expected yield 85–95%. Confirm structure via ^1H NMR (distinct singlet for the methine proton at

5.8–6.0 ppm).

Protocol B: Tubulin Polymerization Inhibition Assay

Fluorescence-based kinetic assay to verify mechanism of action.

Rationale: Uses DAPI-labeled tubulin or standard turbidity measurements at 340 nm. Polymerized microtubules scatter light; inhibition results in a flat baseline.

Step-by-Step Workflow:

-

Preparation: Thaw purified tubulin protein (10 mg/mL) on ice. Prepare PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.

-

Incubation: Add test indole compound (at IC50 concentration) to the tubulin solution on ice. Include a Vehicle Control (DMSO) and a Positive Control (Colchicine, 5

M) . -

Initiation: Transfer to a pre-warmed 96-well plate (37°C).

-

Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

-

Data Analysis:

-

Self-Validation: The DMSO control must show a sigmoidal curve (nucleation, elongation, steady state).

-

Result: A flat line or significantly reduced slope compared to DMSO confirms polymerization inhibition.

-

References

-

Convenient Synthesis and Biological Evaluation of Bis(indolyl)methane Alkaloid and Bis(aryl)alkanes Derivatives with Anti-cancer. Beilstein Archives. [Link]

-

Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. RSC Medicinal Chemistry. [Link]

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules (MDPI). [Link]

-

Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Pharmaceuticals (MDPI). [Link]

-

Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. ACS Omega. [Link]

-

A Novel Series of Indole Alkaloid Derivatives Inhibit Dengue and Zika Virus Infection. Antimicrobial Agents and Chemotherapy. [Link][6]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

Pharmacological potential of novel aminoindole scaffolds.

Executive Summary: The Privileged Scaffold Reimagined

The indole moiety is arguably the most distinct "privileged structure" in medicinal chemistry, serving as the core for tryptophan, serotonin, and melatonin. However, the specific subclass of aminoindoles —defined by an exocyclic amine directly attached to the indole ring (typically at C3, C5, or C7)—presents a unique set of pharmacological opportunities and synthetic challenges.

While 3-aminoalkylindoles (tryptamines) are well-characterized, direct 3-aminoindoles and 5-aminoindoles have recently emerged as high-value scaffolds for Multi-Target Directed Ligands (MTDLs). This guide analyzes their utility in modulating GPCRs (specifically 5-HT6) and inhibiting protein kinases (VEGFR, ULK1), providing a roadmap from synthetic access to assay validation.

Structural Significance & SAR Landscape[1]

The pharmacological versatility of the aminoindole rests on its electronic tunability. The indole ring is electron-rich, but the position of the amino group dictates its interaction profile.

Electronic and Steric Pharmacophores

-

C3-Aminoindoles: This position is electronically sensitive. The C3 carbon is naturally nucleophilic; attaching an amino group here creates a highly electron-rich system prone to oxidative dimerization. However, when stabilized (e.g., via N-protection or rigidification into beta-carbolines), it mimics the transition state of peptide bond cleavage or interacts with deep hydrophobic pockets in GPCRs.

-

C5-Aminoindoles: This scaffold is critical for kinase inhibition. The nitrogen at C5 often serves as a hydrogen bond donor/acceptor to the hinge region of ATP-binding sites in kinases like VEGFR and CDK.

-

N1-Functionalization: Modification here controls lipophilicity and blood-brain barrier (BBB) permeability. Sulfonylation at N1 is a proven strategy for 5-HT6 receptor selectivity.[1]

Visualization: Structure-Activity Relationship (SAR)[3]

Figure 1: SAR map highlighting the divergent pharmacological roles of C3, C5, and N1 substitutions on the indole scaffold.

Synthetic Strategies: Overcoming Instability

Historically, synthesizing free 3-aminoindoles was plagued by stability issues.[2] Modern catalysis has solved this via multicomponent coupling.

The Copper-Catalyzed Three-Component Coupling (TCC)